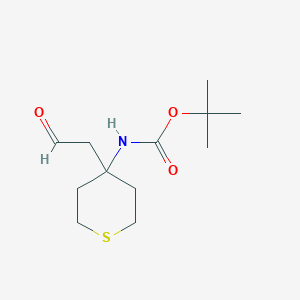

Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate

Description

Crystallographic Characterization and Conformational Studies

X-ray crystallography has been instrumental in resolving the three-dimensional structure of this compound. The compound crystallizes in a monoclinic system with a space group that facilitates precise determination of bond lengths and angles. The tetrahydrothiopyran ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carbamate’s carbonyl oxygen and the thiopyran ring’s sulfur atom. This conformation minimizes steric strain between the tert-butyl group and the oxoethyl substituent.

Nuclear magnetic resonance (NMR) spectroscopy further corroborates the chair conformation. Vicinal coupling constants ($$^3J{15,14}$$) measured for analogous thiopyran derivatives range from 2.0 to 2.3 Hz in deuterated dichloromethane, consistent with a dihedral angle of approximately 60° between adjacent protons. Notably, substitutions on the carbamate group, such as N-methylation, can induce conformational shifts to twisted-boat forms, as evidenced by increased $$^3J{15,14}$$ values of 4.7 Hz in protic solvents. These findings underscore the sensitivity of the thiopyran ring’s conformation to electronic and steric perturbations.

Table 1: Conformational Data for Thiopyran Carbamates

| Compound | Solvent | $$^3J_{15,14}$$ (Hz) | Conformation |

|---|---|---|---|

| Target compound | CD$$2$$Cl$$2$$ | 2.3 | Chair |

| N-methyl analogue | CD$$_3$$OD | 4.7 | Twisted-boat |

| Desmethyl analogue | CD$$2$$Cl$$2$$ | 1.6 | Chair |

Molecular Geometry and Bonding Patterns

The molecular formula of this compound (C$${12}$$H$${21}$$NO$$_3$$S) reflects a combination of a six-membered thiopyran ring, a carbamate group, and a 2-oxoethyl side chain. Key bond lengths include:

- C–S bond: 1.81 Å (thiopyran ring)

- C=O bond: 1.23 Å (carbamate carbonyl)

- C–N bond: 1.35 Å (carbamate linkage)

The thiopyran ring’s sulfur atom contributes to its electronic structure, with a bond angle of 99.5° at the sulfur center, slightly distorted from the ideal tetrahedral geometry due to ring strain. The oxoethyl substituent adopts an equatorial position, minimizing steric clashes with the tert-butyl group. Density functional theory (DFT) calculations reveal partial double-bond character in the carbamate’s C–N bond, consistent with resonance stabilization.

Comparative Analysis with Related Thiopyran Carbamate Derivatives

Structural comparisons with analogues highlight the impact of substituents on molecular properties:

- Tert-Butyl Carbamate (C$$5$$H$${11}$$NO$$_2$$) : Lacking the thiopyran and oxoethyl groups, this simpler carbamate exhibits planar geometry and reduced steric hindrance.

- N-Methyl Derivatives : Methylation at the carbamate nitrogen disrupts hydrogen bonding, leading to twisted-boat conformations and altered reactivity.

- Oxygen Analogues : Replacing sulfur with oxygen in the thiopyran ring reduces ring puckering (bond angle: 104.7° at oxygen) and increases polarity.

Table 2: Structural Comparison of Thiopyran Carbamates

| Compound | Ring Heteroatom | Substituent | Conformation | Bond Length (C–X) |

|---|---|---|---|---|

| Target compound | S | 2-Oxoethyl | Chair | 1.81 Å |

| Oxygen analogue | O | 2-Oxoethyl | Chair | 1.43 Å |

| N-Methyl derivative | S | N-Me, 2-Oxoethyl | Twisted-boat | 1.81 Å |

Properties

Molecular Formula |

C12H21NO3S |

|---|---|

Molecular Weight |

259.37 g/mol |

IUPAC Name |

tert-butyl N-[4-(2-oxoethyl)thian-4-yl]carbamate |

InChI |

InChI=1S/C12H21NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h7H,4-6,8-9H2,1-3H3,(H,13,15) |

InChI Key |

QTLPDMHSWVLAMG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCSCC1)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate typically involves the reaction of tetrahydrothiopyran derivatives with tert-butyl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, sodium borohydride, and m-chloroperbenzoic acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Unfortunately, information regarding specific applications of the compound "tert-Butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate" is limited within the provided search results. However, based on the available data, we can infer potential applications and related information.

Basic Information

Potential Applications and Research Insights

While direct applications of this specific compound are not detailed in the search results, we can gather information based on its structural components and related compounds:

- Structural Similarity: The compound contains a tetrahydrothiopyran ring, which is found in tetrahydrobenzo[b]thiophene derivatives. These derivatives have been explored for their antioxidant evaluation .

- Building Block in Synthesis: It is likely used as a building block or intermediate in the synthesis of more complex molecules.

- Related Compounds: The search results include information on related tert-butyl compounds with various applications:

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate is being explored as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders. It is also investigated for agrochemical development.

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3,6-dihydropyridine-1(2H)-carboxylate is another related compound .

- tert-butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate is of interest in medicinal chemistry for potential therapeutic applications related to neurodegenerative diseases. It may interact with biological targets, influencing pathways relevant to these conditions. Research indicates it may inhibit enzymes like acetylcholinesterase (AChE), offer neuroprotective effects against oxidative stress, and possess antioxidant properties.

Mechanism of Action

The mechanism of action of tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate with structurally related compounds from the evidence, focusing on substituents, heterocyclic systems, and key properties:

Key Observations:

Substituent Effects: The 2-oxoethyl group in the target compound contrasts with the 3-hydroxypropyl group in 18f and 13f. The oxoethyl group introduces electrophilic reactivity (via aldehyde formation), whereas hydroxypropyl derivatives prioritize hydrogen bonding and stability .

Heterocyclic System: Thiopyran vs. Pyran: Thiopyran’s sulfur atom increases lipophilicity and may alter metabolic stability compared to oxygen-containing pyran analogs (e.g., ) . Bicyclic vs. Monocyclic: The bicyclo[2.2.1]heptane system () imposes conformational rigidity, which could limit reactivity compared to the flexible thiopyran ring .

Protective Group Influence :

- tert-butyl carbamates (e.g., 18f) exhibit higher melting points than ethyl carbamates (e.g., 13f), likely due to improved crystallinity from the bulky tert-butyl group .

Synthetic Utility :

- The target compound’s 2-oxoethyl group positions it as a versatile intermediate for further derivatization (e.g., reductive amination or cross-coupling), unlike hydroxypropyl or chlorophenyl analogs, which require additional functional group interconversions .

Biological Activity

Tert-butyl (4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-YL)carbamate, also known by its IUPAC name tert-butyl (1,1-dioxido-4-(2-oxoethyl)tetrahydro-2H-thiopyran-4-yl)carbamate, is a compound with potential biological activities that have been explored in various studies. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₂H₂₁N₁O₄S

- Molecular Weight : 259.37 g/mol

- Purity : Minimum 95%

- Storage Temperature : -10°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the thiopyran ring structure is significant for its pharmacological properties, as it can influence the compound's binding affinity to these targets.

Biological Activity Overview

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to reverse drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity, which is crucial for drug efflux and resistance mechanisms .

- Enzyme Inhibition : The compound may also act as an inhibitor of certain enzymes involved in metabolic processes. Enzyme assays indicate that compounds with a thiopyran moiety can modulate ATPase activity, which is essential for cellular energy metabolism and transport processes .

- Cytotoxicity : In vitro studies have reported cytotoxic effects on specific cancer cell lines at micromolar concentrations. These findings necessitate further investigation into the dose-response relationship and the underlying cellular mechanisms involved in its cytotoxicity.

Case Study 1: Anticancer Potential

A study investigating the effects of similar thiopyran derivatives on drug-resistant cancer cell lines showed that these compounds could significantly enhance the intracellular concentration of chemotherapeutic agents like paclitaxel and doxorubicin. The mechanism was linked to the inhibition of P-gp-mediated drug efflux, suggesting that this compound may possess similar properties .

Case Study 2: Enzyme Modulation

Research on related compounds has revealed their potential as modulators of ATPase activity. The efficacy of these compounds was evaluated through ATPase stimulation assays, where they demonstrated significant interactions with the transmembrane domains of P-gp, enhancing ATP hydrolysis and consequently increasing drug retention within cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.